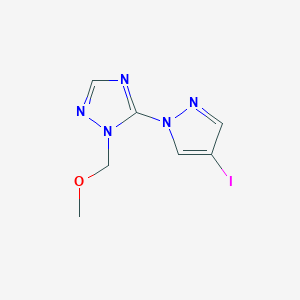amine CAS No. 1206122-29-3](/img/structure/B603359.png)
[(4-Chloro-3-methoxyphenyl)sulfonyl](oxolan-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-methoxyphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a phenyl ring substituted with a chloro and methoxy group, and an oxolan-2-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methoxyphenyl)sulfonylamine typically involves multiple steps. One common approach is to start with the chlorination of 3-methoxyphenylsulfonyl chloride, followed by the introduction of the oxolan-2-ylmethylamine group through nucleophilic substitution. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 4-chloro-3-methoxybenzoic acid.
Reduction: Formation of 4-chloro-3-methoxyphenyl sulfide.
Substitution: Formation of 4-azido-3-methoxyphenylsulfonyl(oxolan-2-ylmethyl)amine.
Scientific Research Applications
(4-Chloro-3-methoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, while the chloro and methoxy groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methoxyphenylsulfonyl chloride
- 4-Chloro-3-methoxyphenyl sulfide
- 4-Azido-3-methoxyphenylsulfonyl(oxolan-2-ylmethyl)amine
Uniqueness
(4-Chloro-3-methoxyphenyl)sulfonylamine is unique due to its combination of functional groups, which confer specific reactivity and binding properties
Properties
CAS No. |
1206122-29-3 |
|---|---|
Molecular Formula |
C12H16ClNO4S |
Molecular Weight |
305.78g/mol |
IUPAC Name |
4-chloro-3-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H16ClNO4S/c1-17-12-7-10(4-5-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h4-5,7,9,14H,2-3,6,8H2,1H3 |
InChI Key |
LLELNFXMWHUUJY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


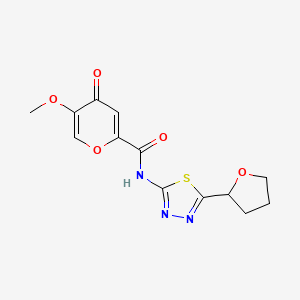
![N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B603278.png)
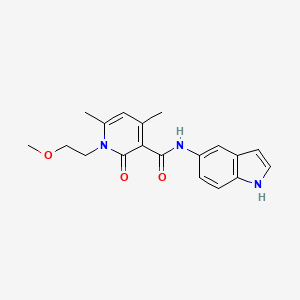
![2-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B603280.png)
![2-chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B603281.png)
![(S)-N-(1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B603284.png)
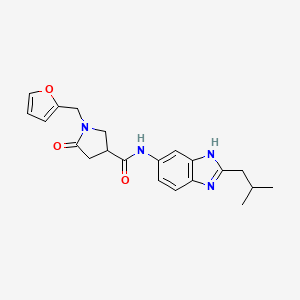
![3-[3-(1H-benzimidazol-2-yl)-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B603287.png)
![3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B603290.png)
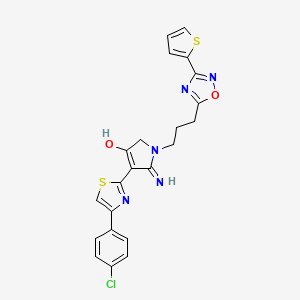
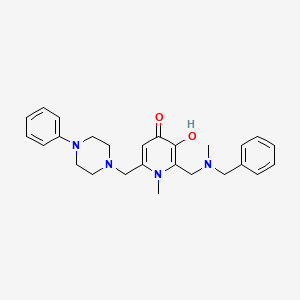
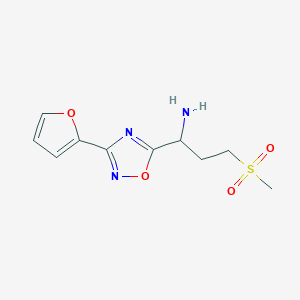
![N-(2-methyl-1H-benzimidazol-6-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B603298.png)
